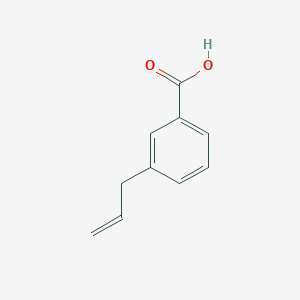

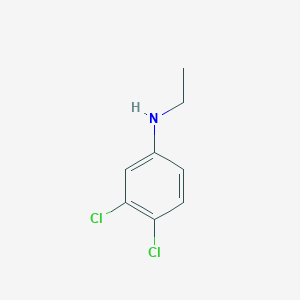

(3,4-Dichloro-phenyl)-ethyl-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds typically involves the reaction of a substituted aryl amine with phosgene to form its isocyanate derivative. This is subsequently reacted with dimethylamine to give the final product .

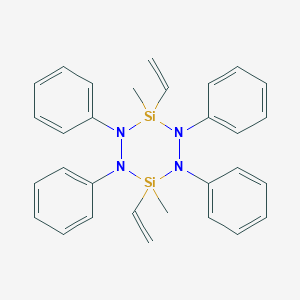

Molecular Structure Analysis

The molecular structure of similar compounds involves a dichlorophenyl group attached to a urea or isocyanate group .

Applications De Recherche Scientifique

Polymer Solar Cells Enhancement

Amine-based fullerene derivatives, including those structurally related to (3,4-Dichloro-phenyl)-ethyl-amine, have shown promise in enhancing the efficiency of polymer solar cells. Specifically, an amine-based, alcohol-soluble fullerene derivative demonstrated a 4-fold increase in electron mobility compared to a traditional fullerene derivative, which was successfully applied as an acceptor and cathode interfacial material in polymer solar cells. This application resulted in a moderate power conversion efficiency of 3.1%, highlighting the potential of amine derivatives in improving solar cell performance and simplifying the device fabrication process (Lv et al., 2014).

Renewable Building Blocks in Materials Science

Research into renewable resources for materials science has identified phloretic acid, a compound structurally similar to (3,4-Dichloro-phenyl)-ethyl-amine, as a sustainable alternative to traditional phenol for introducing phenolic functionalities into molecules. This approach enables the enhancement of the reactivity of molecules bearing hydroxyl groups toward benzoxazine ring formation, potentially leading to a broad range of applications due to the versatile properties of benzoxazines (Trejo-Machin et al., 2017).

Catalysis and Olefin Oligomerization

Amine derivatives have been utilized in the field of catalysis, particularly in olefin oligomerization processes. Heterogeneous complexes of nickel MCM-41 with β-diimine ligands, structurally related to (3,4-Dichloro-phenyl)-ethyl-amine, have been developed and applied in ethylene and propylene oligomerization. These complexes have shown activity and selectivity in the oligomerization process, demonstrating the utility of amine derivatives in catalytic applications (Rossetto et al., 2015).

Heterocyclic Compound Synthesis

Amine derivatives play a crucial role in the synthesis of heterocyclic compounds, which are essential in pharmaceuticals and materials science. For example, the synthesis of 4-hydroxy-6-methyl-3-(1-(phenylimino)ethyl)-2H-pyran-2-one derivatives was achieved through ultrasound-mediated condensation of amine with dehydroacetic acid, showcasing an efficient, environmentally friendly protocol for synthesizing heterocyclic compounds (Wang et al., 2011).

Propriétés

IUPAC Name |

3,4-dichloro-N-ethylaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Cl2N/c1-2-11-6-3-4-7(9)8(10)5-6/h3-5,11H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUKQGMBZOYBQCU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC(=C(C=C1)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00549929 |

Source

|

| Record name | 3,4-Dichloro-N-ethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00549929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3,4-Dichloro-phenyl)-ethyl-amine | |

CAS RN |

17847-40-4 |

Source

|

| Record name | 3,4-Dichloro-N-ethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00549929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

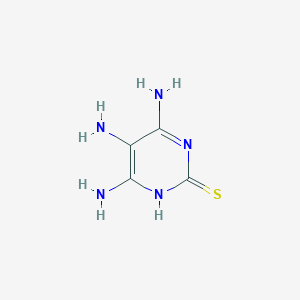

![Thieno[3,2-d]pyrimidin-4-amine](/img/structure/B90789.png)